4-(3-Methylbenzoyl)quinoline; 97%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

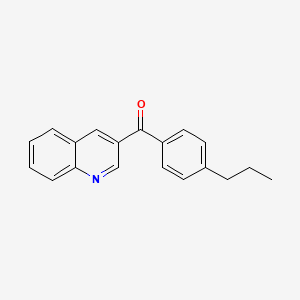

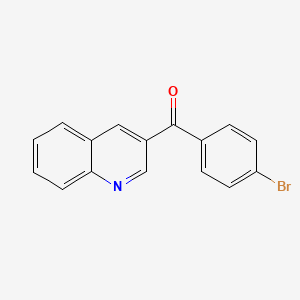

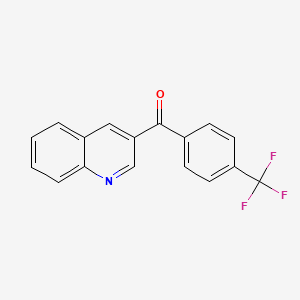

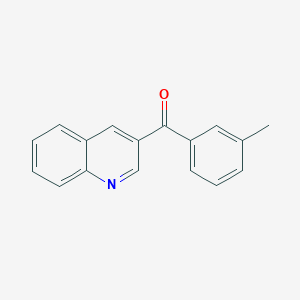

“4-(3-Methylbenzoyl)quinoline” is a quinoline derivative. Quinolines are a class of compounds that have a bicyclic structure, which includes a benzene ring fused with a pyridine ring . This particular compound has a methylbenzoyl group attached to it.

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in organic chemistry due to their various applications in medicinal and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . In the quinoline structure, there are five double bonds present and eleven single bonds are present . The single bonds are sigma bonds formed by the head-on overlapping. The double bond consists of one sigma bond and one pi bond. The pi bonds are formed by the lateral overlapping of the p orbitals .

Chemical Reactions Analysis

Quinolines undergo various chemical reactions due to their aromatic nature. They interfere with DNA replication by preventing bacterial DNA from unwinding and duplicating . They are chemotherapeutic bactericidal drugs .

Physical And Chemical Properties Analysis

Quinoline is a colourless liquid chemical . It is composed of a large number of hydrophobic carbon chains that makes it sparingly soluble in water . Quinoline is soluble in organic solvents .

科学研究应用

Drug Discovery and Medicinal Chemistry

3-(3-Methylbenzoyl)quinoline serves as a vital scaffold in drug discovery due to its structural similarity to quinoline, which is a core structure in many pharmacologically active compounds . Its derivatives are explored for their potential in treating various diseases, leveraging the compound’s ability to interact with biological targets like proteins, receptors, and enzymes . This interaction is crucial for the discovery of novel medication candidates, especially for addressing contemporary health challenges.

Synthesis of Biologically Active Molecules

The compound is used in synthetic organic chemistry to construct biologically active molecules. Its versatility allows for the development of new synthetic methods and the improvement of existing ones, which is essential for creating a wide range of biologically active quinoline derivatives . These derivatives are then tested for various pharmacological activities, including anticancer, antibacterial, and antiviral properties .

Industrial Applications

In the industrial sector, 3-(3-Methylbenzoyl)quinoline finds applications in the synthesis of dyes, food colorants, pH indicators, and other organic compounds . Its chemical structure makes it suitable for use in manufacturing processes that require complex organic molecules.

Agrochemical Research

Quinoline derivatives, including 3-(3-Methylbenzoyl)quinoline, are found to have applications as agrochemicals . They are utilized in the study of bio-organic and bio-organometallic processes, contributing to the development of new agrochemicals that can enhance crop protection and yield.

Green Chemistry

The compound is also involved in green chemistry initiatives, where researchers aim to produce more sustainable and environmentally friendly chemical processes . This includes the use of metal-free ionic liquid-mediated reactions and ultrasound irradiation reactions, which minimize the environmental impact of chemical synthesis.

Antibacterial and Antimicrobial Research

Quinoline derivatives are known for their antibacterial properties against various gram-positive and negative bacteria . Research studies focus on the antibacterial activity of these compounds, including 3-(3-Methylbenzoyl)quinoline, to develop new treatments for multi-resistant pathogens.

作用机制

Target of Action

Quinoline derivatives have been known to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . They have been used as a scaffold for drug development for more than two centuries .

Mode of Action

Quinoline derivatives have been reported to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

Quinoline derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Quinolones, a class of compounds structurally similar to quinolines, have been noted for their broad-spectrum activity and excellent tissue penetration .

Result of Action

Quinoline derivatives have been reported to show significant results through different mechanisms, including inhibition of tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Action Environment

It is known that the efficacy of quinoline derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .

未来方向

Quinoline and its derivatives have been the focus of many research studies due to their broad spectrum of bioactivity . They have found applications in various fields such as pharmacy, medicine, physics and engineering . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

属性

IUPAC Name |

(3-methylphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c1-12-5-4-7-14(9-12)17(19)15-10-13-6-2-3-8-16(13)18-11-15/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXIJAUGUUXUPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylbenzoyl)quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。